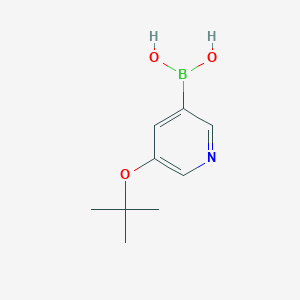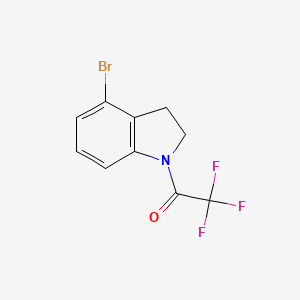
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromo-substituted indole ring and a trifluoromethyl ketone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoindole and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as potassium carbonate or sodium hydride is used to deprotonate the indole, facilitating the nucleophilic attack on the carbonyl carbon of the trifluoroacetophenone.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products:
Substitution: Various substituted indole derivatives.
Reduction: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethanol.
Oxidation: Oxidized indole derivatives.
科学研究应用
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
- 1-(4-Chloroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Fluoroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Methylindolin-1-yl)-2,2,2-trifluoroethan-1-one
Comparison: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromo compound may exhibit different physicochemical properties, such as solubility, stability, and binding affinity. These differences can impact its suitability for various applications and its overall effectiveness in scientific research.
属性
分子式 |
C10H7BrF3NO |
|---|---|
分子量 |
294.07 g/mol |
IUPAC 名称 |
1-(4-bromo-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-2-1-3-8-6(7)4-5-15(8)9(16)10(12,13)14/h1-3H,4-5H2 |
InChI 键 |
CKKQDRCOJDBAGP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=C1C(=CC=C2)Br)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
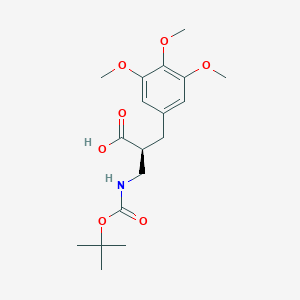

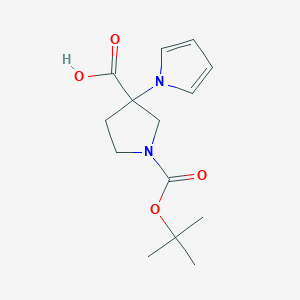
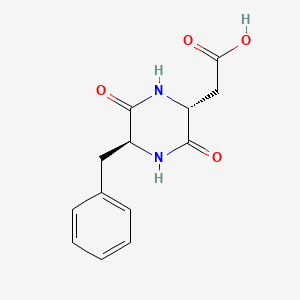

![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
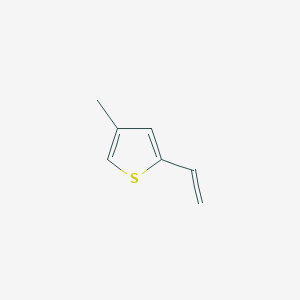

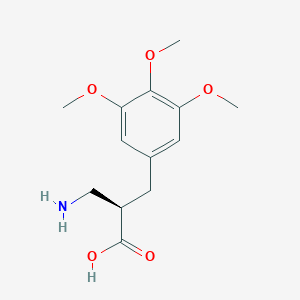
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
